molecular formula C31H29N B12545701 N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine CAS No. 866822-28-8

N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine

Cat. No.: B12545701
CAS No.: 866822-28-8
M. Wt: 415.6 g/mol
InChI Key: GREVKSRYQYUOLT-UHFFFAOYSA-N
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Description

N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine is an organic compound with a complex structure that includes an indene core substituted with tert-butyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indene derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various biochemical pathways and processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of tert-butyl and phenyl groups in this compound imparts distinct chemical properties, making it valuable for specific applications in catalysis and material science.

Properties

CAS No.

866822-28-8

Molecular Formula

C31H29N

Molecular Weight

415.6 g/mol

IUPAC Name

N-tert-butyl-2,3,5-triphenyl-3H-inden-1-amine

InChI

InChI=1S/C31H29N/c1-31(2,3)32-30-26-20-19-25(22-13-7-4-8-14-22)21-27(26)28(23-15-9-5-10-16-23)29(30)24-17-11-6-12-18-24/h4-21,28,32H,1-3H3

InChI Key

GREVKSRYQYUOLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C(C2=C1C=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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